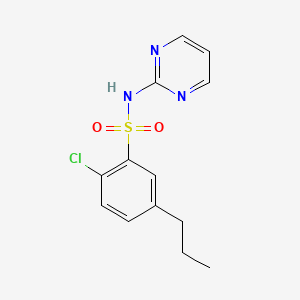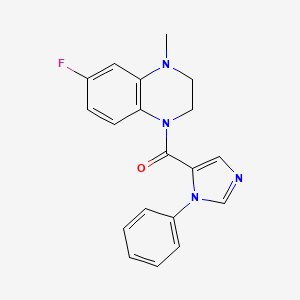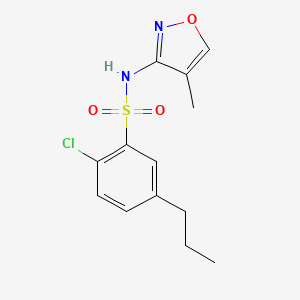
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-690,550 and has been found to have promising applications in the field of immunology. In
Mecanismo De Acción
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide works by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways that lead to inflammation. By inhibiting these enzymes, 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce inflammation and potentially provide relief for patients with autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce inflammation in animal models of autoimmune diseases. It has also been found to have an effect on immune cell populations, such as T-cells and B-cells. Additionally, it has been shown to have an effect on cytokine production, which is involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide in lab experiments is its specificity for JAK enzymes. This can allow for more targeted studies of the role of JAK enzymes in the immune response. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can lead to liver toxicity in animal models.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide. One area of interest is in the development of more specific JAK inhibitors. This could potentially lead to more targeted treatments for autoimmune diseases. Another area of interest is in the potential use of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the potential toxicity of this compound and to develop safe dosages for use in humans.
In conclusion, 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has shown promising applications in the field of immunology for the treatment of autoimmune diseases. Its specificity for JAK enzymes makes it a valuable tool for studying the role of these enzymes in the immune response. However, further research is needed to fully understand its potential toxicity and to develop safe dosages for human use.
Métodos De Síntesis
The synthesis of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide involves the reaction of 2-chloro-5-propylpyrimidine with benzenesulfonyl chloride. The resulting compound is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been found to inhibit the activity of Janus kinase (JAK) enzymes, which play a role in the signaling pathways that lead to inflammation. This inhibition of JAK enzymes can lead to a reduction in inflammation and potentially provide relief for patients with autoimmune diseases.
Propiedades
IUPAC Name |
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-4-10-5-6-11(14)12(9-10)20(18,19)17-13-15-7-3-8-16-13/h3,5-9H,2,4H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLPULSLGAZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)


![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)